Triethyl phosphonoacetate-13C2
CAS No.: 100940-60-1
Cat. No.: VC20817710
Molecular Formula: C8H17O5P
Molecular Weight: 226.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100940-60-1 |
|---|---|
| Molecular Formula | C8H17O5P |
| Molecular Weight | 226.18 g/mol |
| IUPAC Name | ethyl 2-diethoxyphosphorylacetate |
| Standard InChI | InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1,8+1 |
| Standard InChI Key | GGUBFICZYGKNTD-BFGUONQLSA-N |
| Isomeric SMILES | CCO[13C](=O)[13CH2]P(=O)(OCC)OCC |
| SMILES | CCOC(=O)CP(=O)(OCC)OCC |
| Canonical SMILES | CCOC(=O)CP(=O)(OCC)OCC |
Introduction
Physical and Chemical Properties
Structure and Composition
Triethyl phosphonoacetate-13C2 consists of a phosphonoacetate backbone with three ethyl groups esterified to the phosphorus and carboxylic acid moieties . The two 13C isotopes are strategically positioned to enhance its utility in analytical applications, particularly in NMR studies where isotopic enrichment enables more precise tracking of molecular transformations and metabolic pathways.
Molecular Formula and Identifiers
The compound has the molecular formula C8H17O5P (with two of the carbon atoms being 13C) . It is officially recognized with several identifiers as shown in Table 1:
Table 1: Chemical Identifiers for Triethyl phosphonoacetate-13C2
| Identifier Type | Value |
|---|---|
| CAS Number | 100940-60-1 |
| European Community (EC) Number | 621-452-0 |
| DSSTox Substance ID | DTXSID50448099 |
| Nikkaji Number | J1.163.910K |
| Wikidata | Q82267042 |
Synonyms
The compound is known by several synonyms in scientific literature, including:
-
Ethyl 2-diethoxyphosphorylacetate
-
Carbethoxymethyldiethyl phosphonate-C13
-
Acetic-13C2 acid, 2-(diethoxyphosphinyl)-, ethyl ester
-
Ethyl 2-(diethoxyphosphoryl)acetate-13C2
Physical Characteristics
Synthesis and Preparation
Synthetic Routes
Triethyl phosphonoacetate-13C2 can be synthesized through several routes, with the most common involving the reaction of appropriately 13C-labeled precursors. Based on analogous reactions documented for similar compounds, synthesis typically involves phosphonate formation and appropriate isotopic incorporation .
Reaction Conditions and Methods
Several reaction protocols have been documented for synthesizing phosphonoacetates, which can be adapted for the 13C-labeled version:
Method 1: Sodium Ethanolate Method
Table 2: Reaction Conditions for Sodium Ethanolate Method
| Parameter | Condition |
|---|---|
| Reagents | Phosphonoethyl acetate, toluene, sodium ethoxide (20% ethanol solution) |
| Temperature | Initial cooling to 0°C, then room temperature |
| Duration | 6 hours |
| Purification | Silica gel chromatography using toluene |
| Yield | 90% |
This method involves placing the reactants in a reactor, cooling to 0°C, adding sodium ethoxide solution slowly, returning to room temperature, and stirring for 6 hours. After removing insolubles, the reaction mixture is processed through water extraction with toluene, followed by drying, concentration, and chromatographic purification .
Method 2: Tetrahydrofuran (THF) Method
Table 3: Reaction Conditions for THF Method
| Parameter | Condition |
|---|---|
| Reagents | Sodium hydride, triethyl phosphonoacetate, tetrahydrofuran |
| Temperature | 0°C under nitrogen |
| Reaction Steps | Initial phosphonate deprotonation followed by aldehyde addition |
| Yield | 85% |
This procedure involves cooling tetrahydrofuran to 0°C under nitrogen, adding sodium hydride portionwise, followed by triethyl phosphonoacetate. After stirring for 20 minutes, a solution of an appropriate aldehyde in tetrahydrofuran is added dropwise. The mixture is then quenched with hydrochloric acid, processed, and purified .
Method 3: Modified THF Method
Table 4: Reaction Conditions for Modified THF Method
| Parameter | Condition |
|---|---|
| Reagents | Sodium hydride in mineral oil, ethyl 2-(diethoxyphosphoryl)acetate, THF |
| Temperature | Initial 0°C, then room temperature |
| Duration | 2 hours at room temperature after aldehyde addition |
| Purification | Combi-Flash on silica gel using ethyl acetate/hexane system |
| Yield | 61.11% |
This synthesis approach uses a suspension of sodium hydride in THF with dropwise addition of ethyl 2-(diethoxyphosphoryl)acetate at 0°C, followed by stirring for 30 minutes. A solution of the aldehyde in THF is then added, and the reaction continues at room temperature for 2 hours. After completion, the mixture is processed and purified .
Applications and Uses
Research Applications
Triethyl phosphonoacetate-13C2 serves multiple purposes in scientific research, particularly due to its isotopic labeling. The 13C2 labeling enhances its utility in tracer studies, metabolic research, and NMR spectroscopy . The isotopic purity is critical for these applications, typically requiring verification through Certificates of Analysis (COA).
Metabolic Flux Analysis
One of the most significant applications of 13C-labeled compounds like triethyl phosphonoacetate-13C2 is in metabolic flux analysis (MFA), which represents the most comprehensive means of characterizing cellular metabolic states . These specially labeled isotopic tracers enable more focused analyses to probe specific reactions within metabolic networks.
The choice of tracer largely determines the precision with which researchers can estimate metabolic fluxes, especially in complex mammalian systems that require multiple substrates. Different labeled positions provide varying effectiveness in measuring flux through different pathways .
Table 5: Common 13C Tracers in Metabolic Flux Analysis
| Tracer | Primary Application |
|---|---|
| [1,2-13C2]glucose | Analysis of pentose phosphate pathway (PPP) |
| [3-13C]glucose | Information on pyruvate oxidation |
| [U-13C5]glutamine | Analysis of tricarboxylic acid (TCA) cycle |
Research has shown that specific 13C-labeled tracers like triethyl phosphonoacetate-13C2 can significantly improve the efficiency of MFA experiments in high-throughput applications and clinical samples where biological material is limited .
Horner-Wadsworth-Emmons Reactions
Triethyl phosphonoacetate-13C2 is employed in Horner-Wadsworth-Emmons (HWE) reactions, which are used for carbon-carbon bond formation . This reaction is particularly valuable in organic synthesis for creating alkenes with defined stereochemistry. The phosphonate group in triethyl phosphonoacetate-13C2 enables nucleophilic reactivity at the alpha position, facilitating condensation with carbonyl compounds.
Chemical Reactions
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is the most prominent application of triethyl phosphonoacetate-13C2 in synthetic chemistry. This reaction enables the formation of α,β-unsaturated esters (alkenes) from carbonyl compounds with high E-selectivity under standard conditions .
Reaction Mechanism
The HWE reaction proceeds through the following general steps:
-
Deprotonation of triethyl phosphonoacetate-13C2 by a strong base (typically sodium hydride or sodium ethoxide)
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Formation of a phosphonate-stabilized carbanion
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Nucleophilic addition to an aldehyde or ketone
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Formation of a four-membered oxaphosphetane intermediate
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Decomposition of the intermediate to yield the alkene product and a phosphate byproduct
Experimental Examples
Several experimental protocols demonstrate the use of triethyl phosphonoacetate (which would be analogous to the 13C-labeled version) in HWE reactions:
Example 1:
A reaction with 5-hydroxypyridine-2-carbaldehyde in tetrahydrofuran at 0°C, using sodium hydride as the base, yielded 85% of the desired alkene product .
Example 2:
A reaction with 1-methyl-1H-pyrazole-3-carbaldehyde in THF at 0°C initially, followed by room temperature stirring for 2 hours, yielded 61.11% of the corresponding alkene .
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